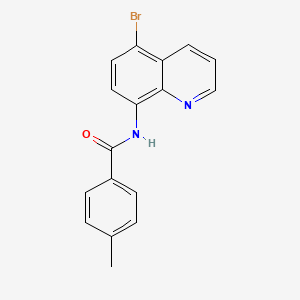

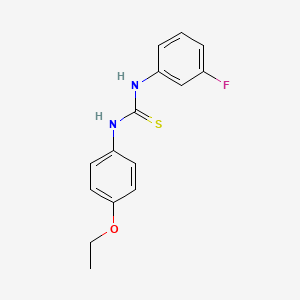

![molecular formula C15H16N2O3S B5710995 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide” is a chemical compound with the empirical formula C15H15NO4S . It is also known as MSAB, 3-[[ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester, and Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate . It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Molecular Structure Analysis

The molecular weight of “3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide” is 305.35 . The SMILES string representation of the molecule isCC1=CC=C(S(NC2=CC(C(OC)=O)=CC=C2)(=O)=O)C=C1 . Physical And Chemical Properties Analysis

The compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Building Blocks for Drug Candidates

3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide: is a significant compound in medicinal chemistry, serving as a crucial raw material and intermediate in the synthesis of many drug candidates . Its structure allows for versatile modifications, making it a valuable precursor in the design of molecules with potential therapeutic effects.

Kinetics Study in Microflow Systems

The compound has been used in kinetics studies within microflow systems to understand its reaction behavior . These studies help in optimizing the synthesis process by determining reaction rate constants, activation energies, and pre-exponential factors, which are essential for scaling up production in pharmaceutical manufacturing.

Selective Acylation Reactions

Selective acylation is a critical reaction in organic synthesis, and 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide plays a role in this process . The compound’s synthesis involves selective acylation, which has been studied to improve yields and reduce by-products, contributing to more efficient and sustainable chemical processes.

Continuous Synthesis Processes

The compound is synthesized using continuous flow chemistry, which is an innovative approach that offers advantages over traditional batch processing, such as improved safety, scalability, and control over reaction conditions . This method can significantly enhance the efficiency of producing this compound on an industrial scale.

Optimization of Reaction Conditions

Research involving 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide includes the optimization of reaction conditions to achieve higher selectivity and conversion rates . This optimization is crucial for developing cost-effective and high-quality pharmaceuticals.

Development of Efficient and Practical Processes

The synthesis of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide has been the focus of developing efficient and practical processes . By understanding the compound’s synthesis pathway and reaction kinetics, researchers can streamline production methods, reducing waste and improving overall process sustainability.

Raw Material for Active Pharmaceutical Ingredients (APIs)

As a raw material for APIs, 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide is integral in the pharmaceutical industry . It is involved in the synthesis of various APIs, which are the active components in medications responsible for the therapeutic effects.

Academic Research and Education

Lastly, the compound is used in academic settings for research and education purposes . It serves as a case study for students and researchers to learn about complex organic synthesis, reaction mechanisms, and the application of flow chemistry in drug development.

Mecanismo De Acción

Target of Action

The primary target of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.

Result of Action

MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In animal models, daily intraperitoneal injection of MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells .

Action Environment

It’s worth noting that the effectiveness of msab can vary depending on the dependence of the cells on the wnt signaling pathway .

Propiedades

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)17(2)21(19,20)14-5-3-4-12(10-14)15(16)18/h3-10H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISVYIFTUUZERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

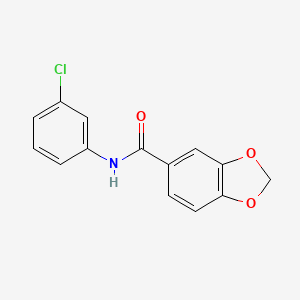

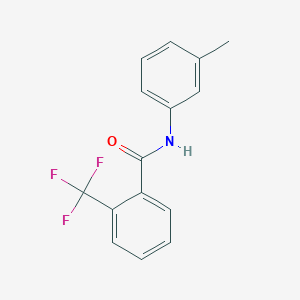

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

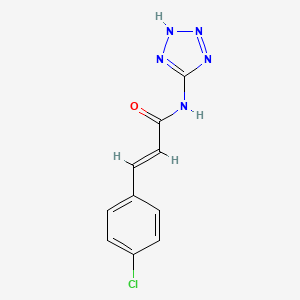

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

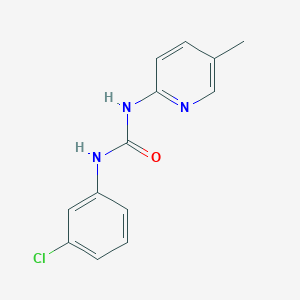

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)

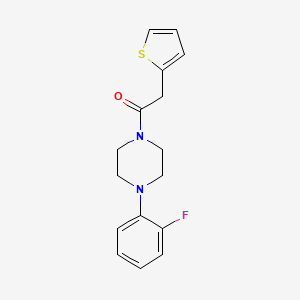

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

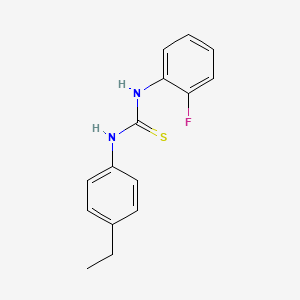

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)